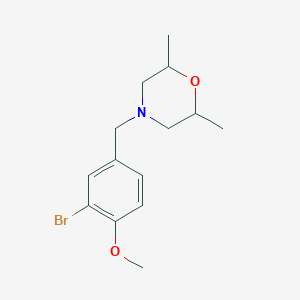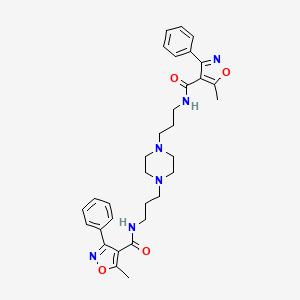![molecular formula C17H18N2O4S B5182767 N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine](/img/structure/B5182767.png)
N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine, also known as MPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPA is a synthetic amino acid derivative that has been used to study various biological processes and mechanisms of action.
Mécanisme D'action
N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine works by inhibiting the activity of enzymes that are involved in various biological processes, including protein synthesis, DNA replication, and cell division. It does this by binding to the active site of these enzymes and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects:
N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine has been shown to have a number of biochemical and physiological effects, including the inhibition of protein synthesis, DNA replication, and cell division. It has also been shown to have anti-inflammatory properties and to inhibit the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine in lab experiments is its ability to selectively inhibit specific enzymes, which allows researchers to study the effects of these enzymes on various biological processes. However, N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine also has some limitations, including its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for research on N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine, including the development of new synthetic methods for its production, the study of its effects on different types of cancer cells, and the investigation of its potential as a therapeutic agent for various diseases. Additionally, there is a need for further research into the safety and toxicity of N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine, as well as its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine is a synthetic amino acid derivative that has significant potential for use in scientific research. Its ability to selectively inhibit specific enzymes makes it a valuable tool for studying various biological processes and mechanisms of action. While there are some limitations to its use, ongoing research is exploring new applications and potential therapeutic uses for N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine.
Méthodes De Synthèse
N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine is synthesized through a multi-step process that involves the reaction of 4-methylbenzenesulfonyl chloride with benzylamine to form N-benzyl-4-methylbenzenesulfonamide. This compound is then reacted with alanine ethyl ester hydrochloride to form N-benzyl-4-methylbenzenesulfonamidoalanine ethyl ester. The final step involves the removal of the benzyl protecting group to obtain N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine.
Applications De Recherche Scientifique
N-[{[(4-methylphenyl)sulfonyl]imino}(phenyl)methyl]alanine has been used in various scientific research applications, including studies on protein-protein interactions, enzyme inhibition, and nucleic acid binding. It has also been used to study the mechanisms of action of various drugs and to develop new drugs with improved efficacy and safety profiles.
Propriétés
IUPAC Name |
2-[[[(4-methylphenyl)sulfonylamino]-phenylmethylidene]amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-12-8-10-15(11-9-12)24(22,23)19-16(18-13(2)17(20)21)14-6-4-3-5-7-14/h3-11,13H,1-2H3,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRGXXXHTORCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NC(C)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[[(4-Methylphenyl)sulfonylamino]-phenylmethylidene]amino]propanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (4-{[1-(3,4-dimethylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetate](/img/structure/B5182685.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B5182688.png)

![5-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5182718.png)
![ethyl 1-[(5-nitro-2-furyl)methyl]-3-piperidinecarboxylate](/img/structure/B5182722.png)
![1-{4-[(1-bromo-2-naphthyl)oxy]butyl}pyrrolidine](/img/structure/B5182727.png)

![1-benzyl-N-[2-(4-methoxyphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5182744.png)
![1-(4-nitrophenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5182748.png)
![[1-[3-(ethoxymethyl)-4-methoxybenzyl]-4-(3-phenylpropyl)-4-piperidinyl]methanol](/img/structure/B5182749.png)
![N-[3-(aminocarbonyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5182752.png)

![5-{[5-(3-chloro-4-methoxyphenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5182761.png)
